

Comprehensive Spectroscopic Guide: 2,5-Dimethylcyclopentan-1-one

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Compound of Interest

Compound Name: 2,5-Dimethylcyclopentan-1-one

CAS No.: 4041-09-2

Cat. No.: B1595338

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Executive Summary & Structural Context

2,5-Dimethylcyclopentan-1-one (CAS: 4041-09-2 for mixture) represents a fundamental structural motif in the synthesis of bioactive terpenes and fragrance compounds (e.g., jasmonoids).[1] Its utility in drug development stems from its rigid cyclopentyl core, which serves as a scaffold for stereoselective functionalization.

Researchers must address the critical challenge of stereoisomerism. The molecule exists as two diastereomers:[2]

- **trans-2,5-Dimethylcyclopentanone (Racemic):** Possesses symmetry. Thermodynamically favored.
- **cis-2,5-Dimethylcyclopentanone (Meso):** Possesses a plane of symmetry (). Kinetic product in some hydrogenation cycles.

This guide details the spectroscopic signatures required to distinguish these isomers and validate sample purity.

Synthesis & Isolation Protocol

To obtain high-purity spectroscopic standards, a self-validating synthesis protocol is required. The following workflow utilizes the methylation of cyclopentanone, followed by thermodynamic equilibration to enrich the trans isomer.

Experimental Workflow

- Alkylation: React cyclopentanone with methyl iodide (MeI) and LDA (Lithium Diisopropylamide) at -78°C .
 - Note: Direct double methylation often yields a mixture of 2,2-, 2,5-, and poly-methylated products.
- Equilibration: Treat the crude mixture with catalytic NaOMe in MeOH under reflux. This shifts the cis/trans ratio towards the thermodynamically stable trans isomer.
- Purification: Fractional distillation is mandatory due to the close boiling points.
 - Boiling Point: $\sim 147\text{--}149^{\circ}\text{C}$ (Atmospheric).



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Figure 1: Synthetic pathway emphasizing the thermodynamic equilibration step to isolate the trans-isomer.

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV). Molecular Ion (

): m/z 112.[3]

The fragmentation pattern of 2,5-dimethylcyclopentanone is distinct from acyclic ketones due to the ring strain and the stability of the daughter ions formed after

-cleavage.

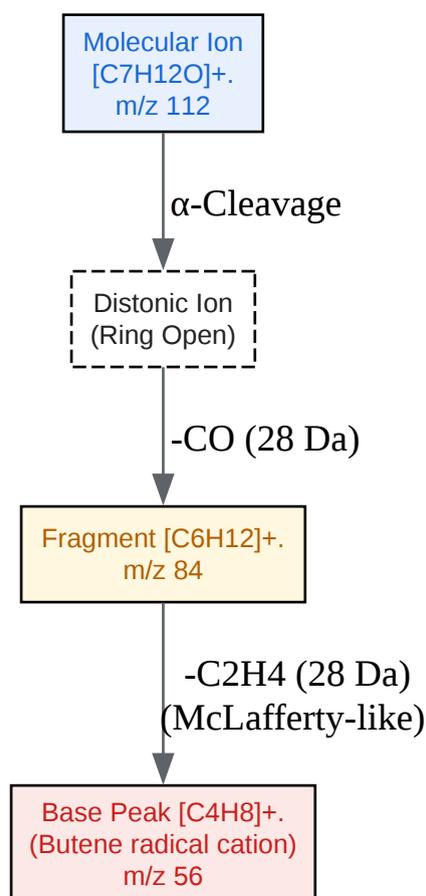
Fragmentation Pathway Analysis

The spectrum is dominated by the sequential loss of carbon monoxide (CO) and ethylene ().

m/z	Ion Identity	Mechanism
112		Molecular Ion.
84		-cleavage followed by CO elimination.
69		Loss of isopropyl radical (complex rearrangement).
56		Base Peak. Loss of CO followed by loss of .
41		Allyl cation (common in cyclic hydrocarbons).

Mechanistic Visualization

The formation of the base peak (m/z 56) involves a ring-opening event triggered by ionization at the carbonyl oxygen.



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Figure 2: Primary fragmentation pathway leading to the diagnostic m/z 56 base peak.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic for the cyclic ketone functionality. The ring strain in the five-membered ring shifts the carbonyl stretch to a higher frequency compared to acyclic analogs (typically $\sim 1715\text{ cm}^{-1}$).

Key Vibrational Modes[4]

- C=O Stretch: $1740\text{--}1745\text{ cm}^{-1}$ (Strong). This shift is characteristic of cyclopentanones.
- C-H Stretch (sp^3): $2960\text{--}2870\text{ cm}^{-1}$.
- C-H Bending (

): 1460 cm^{-1} (Scissoring) and 1375 cm^{-1} (Methyl symmetric bend).

- Fingerprint: 1160 cm^{-1} (C-C(=O)-C bending).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the cis and trans stereoisomers. The symmetry of the molecules dictates the complexity of the signals.

Symmetry Considerations

- cis-Isomer (Meso): Possesses a plane of symmetry () bisecting the carbonyl group and the C3-C4 bond.
 - Consequence: The two methyl groups are chemically equivalent. The protons at C2 and C5 are equivalent.
- trans-Isomer (Racemic): Possesses a axis of rotation passing through the carbonyl carbon.
 - Consequence: The two methyl groups are chemically equivalent. The protons at C2 and C5 are equivalent.

Critical Distinction: While both isomers show equivalent methyls, their chemical shifts and coupling constants (

) differ due to the magnetic environment (pseudo-axial vs. pseudo-equatorial orientation).

Consolidated NMR Data Table (CDCl_3)

Nucleus	Assignment	trans-Isomer (ppm)	cis-Isomer (ppm)	Multiplicity & Coupling
H	-CH ₃ (Methyls)	1.10	1.14	Doublet (Hz)
H	H-2, H-5 (-Methine)	2.35	2.52	Multiplet (Complex due to ring puckering)
H	H-3, H-4 (-Methylene)	1.40 – 2.10	1.40 – 2.10	Multiplet (Overlapping)
C	C=O (Carbonyl)	~220.5	~221.8	Quaternary
C	C-2, C-5 (-CH)	45.2	43.8	Methine
C	C-3, C-4 (-CH ₂)	28.5	27.1	Methylene
C	-CH ₃ (Methyls)	15.1	14.8	Methyl

> Note: Chemical shifts are approximate and solvent-dependent. The

-proton in the cis-isomer is typically more deshielded (downfield) due to the 1,3-diaxial-like interaction with the other methyl group on the same face of the ring.

Stereochemical Validation via NOE

To conclusively assign the stereochemistry of a synthesized sample, Nuclear Overhauser Effect (NOE) spectroscopy is required:

- cis-Isomer: Strong NOE correlation observed between the two methine protons (H-2 and H-5) or between the two methyl groups, confirming their syn-facial proximity.

- trans-Isomer: Minimal or no NOE enhancement between the methyl groups; NOE may be observed between a methyl group and the trans methine proton across the ring depending on the envelope conformation.

References

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